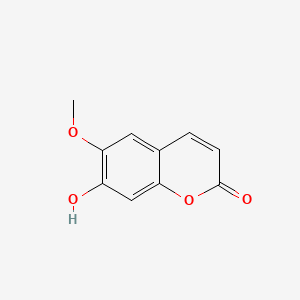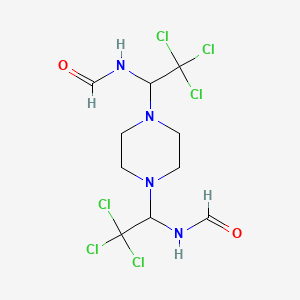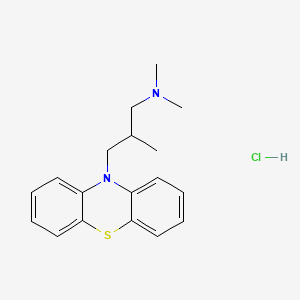
セロトニンアジピン酸塩
概要
説明
Serotonin adipinate is used to treat serotonin insufficiency in surgical patients . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions .
Synthesis Analysis
The synthesis of serotonin (5-HT) begins with the essential amino acid tryptophan, which undergoes hydroxylation (an oxidation reaction) to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT). The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production, and the decarboxylation reaction requires aromatic-L-amino acid decarboxylase .
Molecular Structure Analysis
The molecular formula of Serotonin adipinate is C16H22N2O5 . The exact mass is 322.15 and the molecular weight is 322.360 .
Chemical Reactions Analysis
Serotonin activity is regulated by its rate of synthesis, release, and metabolism. The majority of serotonin is intracellular, allowing for relatively tight control of its concentration. Serotonin is stored in intracellular vesicles, enters the synaptic cleft after neuron depolarization, then binds to G-protein coupled receptors (GPCRs) on either the presynaptic or postsynaptic membrane .
Physical and Chemical Properties Analysis
The molecular weight of Serotonin adipinate is 322.36 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .
科学的研究の応用
消化管運動
セロトニンアジピン酸塩は、消化管の運動機能と分泌機能の調節に重要な役割を果たしています . WPC(全腸管収縮)の収縮力を24%増加させることが判明しています .
エネルギー代謝
中枢性および末梢性セロトニンシグナル伝達は、エネルギー代謝を調節します . このため、セロトニンアジピン酸塩は、代謝性疾患の研究における潜在的なターゲットとなっています。
免疫調節機能
セロトニンは、神経伝達物質および末梢ホルモンとして、多くの免疫機能を果たします。 炎症反応に不可欠であり、全身性炎症反応症候群(SIRS)の発症に影響を与える可能性があります .
術後腸麻痺
セロトニンアジピン酸塩は、術後腸麻痺の治療に効果的であることが判明しています . 感作された静脈内投与によるセロトニンに対するアレルギー反応や副作用は観察されませんでした .
肺抵抗
麻酔動物の実験では、セロトニンの投与は用量依存的に肺抵抗を増加させます . このことは、セロトニンアジピン酸塩が呼吸器の研究において潜在的な役割を果たすことを示唆しています。
植物生理学
セロトニンは、植物の生理学的過程(成長、形態形成、老化など)に関与しています . 植物中のセロトニンは、種子の発芽と成長を促進し、ストレス抵抗性を向上させ、免疫系を刺激し、免疫機能を調節することができます .
作用機序
Target of Action
Serotonin adipinate primarily targets serotonin receptors, which are a part of the G protein-coupled receptors (GPCRs) family . These receptors are involved in regulating a diverse array of physiological signaling pathways . They are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .
Mode of Action
Serotonin adipinate interacts with its targets through autocrine/paracrine mechanisms . It plays an important role in regulating hormone secretion in the adrenal glands, which are a key component of the mammalian endocrine system . The paracrine regulation of the activity of adrenal cortex cells in humans by serotonin involves the interaction between three types of cells: mast cells (source of serotonin), endocrine cortical cells (serotonin-sensitive), and intracortical chromaffin cells (responsible for the catabolism of released serotonin) .
Biochemical Pathways
The biochemical pathway for serotonin synthesis initially involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH) . This enzyme provides the rate-limiting step for serotonin synthesis . The subsequent metabolic step in the synthesis of serotonin involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase .
Pharmacokinetics
It is known that serotonin is metabolized primarily by the outer mitochondrial membrane enzyme monoamine oxidase (mao) . This enzyme occurs as two molecular subtypes called MAO-A and MAO-B . Both subtypes have a widespread occurrence in the brain and in peripheral tissues .
Result of Action
Serotonin adipinate has been shown to increase the strength of the contractions of the duodenum . It also has a significant impact on neuronal excitability . Serotonin significantly decreases cytosolic and mitochondrial calcium in neurons . Electrophysiological measurements have shown that serotonin depolarizes the resting membrane potential, increases both sodium and potassium current density, and ultimately improves the overall excitability of neurons .
Action Environment
Environmental factors can influence the action of serotonin adipinate. For instance, the high levels of serotonin generated by enterochromaffin cells necessitate a well-regulated control system to remove serotonin from the interstitial space of the gut to terminate serotonergic signaling and prevent serotonin toxicity . Clearance of interstitial serotonin occurs by either sequestration of serotonin into enterocytes or transport into the bloodstream .
Safety and Hazards
Serotonin syndrome (SS) is a potentially life-threatening condition, which is due to excessive serotonin action on the central and peripheral nervous system. SS is an adverse drug reaction due to serotoninergic medication overdose, mostly via inadvertent interaction of several serotoninergic drugs .
将来の方向性
The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action . The serotonin hypothesis of depression is still influential. We aimed to synthesise and evaluate evidence on whether depression is associated with lowered serotonin concentration or activity .
生化学分析
Biochemical Properties
Serotonin adipinate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to normalize serotonin interaction with serotonin receptors on smooth muscles and in the central nervous system .
Cellular Effects
Serotonin adipinate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to restore consciousness, eliminate functional intestinal obstruction, correct vascular insufficiency, and improve microcirculation .
Molecular Mechanism
At the molecular level, serotonin adipinate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to restore the normal functioning of serotonin and its receptors in the body .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDKLAIWRJDCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16031-83-7 | |
| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80928536 | |
| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-34-8, 16031-83-7 | |
| Record name | Serotonin adipinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serotonin adipinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEROTONIN ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


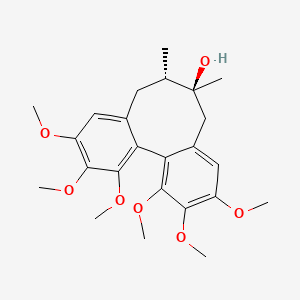

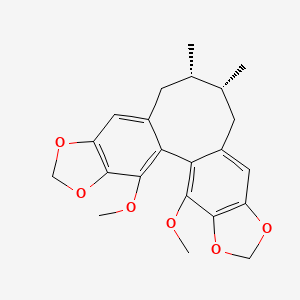
![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)

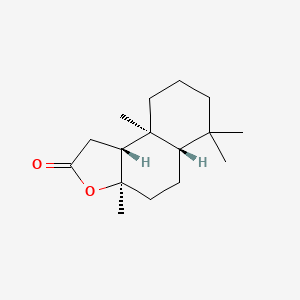

![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)

